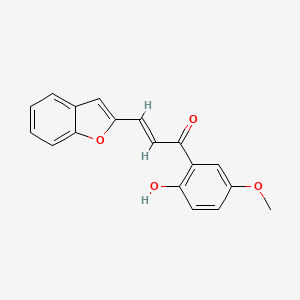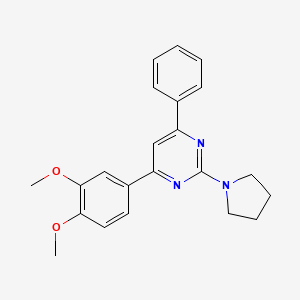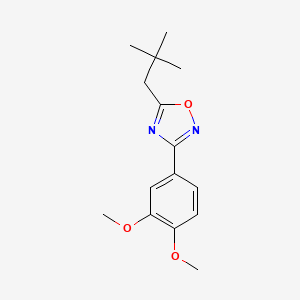
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AHAP or 4-CHBP and has been synthesized using different methods.
作用机制
The mechanism of action of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial and antifungal agents. It has also been found to have antiviral properties, which may have potential applications in the treatment of viral infections. In addition, it has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
The advantages of using 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone in lab experiments include its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, which make it a potential candidate for the development of new drugs. It has also been found to have potential applications in cancer research and the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions that can be explored in the field of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone research. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential applications in the field of agriculture, where it may have potential as a biopesticide. Furthermore, the development of new synthesis methods for this compound may lead to improved yields and purity, which may facilitate its use in various fields of scientific research.
合成方法
The synthesis of 4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been reported in different ways, including the reaction of 4-chloro-3-hydroxybenzaldehyde with 4-methylbenzylamine, followed by cyclization with N-benzylpiperazine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of the reaction varies depending on the reaction conditions and the purity of the starting materials.
科学研究应用
4-(3-chloro-4-hydroxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been extensively studied for its potential applications in different fields of scientific research. It has been reported to have antimicrobial, antifungal, and antiviral properties. It has also been found to have potential applications in cancer research, where it has shown promising results in inhibiting the growth of cancer cells. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[(3-chloro-4-hydroxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-4-15(5-3-14)12-22-9-8-21(13-19(22)24)11-16-6-7-18(23)17(20)10-16/h2-7,10,23H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQDSBFMRIHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)

![[(4-{[5-(4-morpholinylmethyl)-3-isoxazolyl]carbonyl}-2-morpholinyl)methyl]amine dihydrochloride](/img/structure/B5363219.png)

![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)